

Formylmethanofuran: A Pivotal C1 Carrier in Anaerobic Metabolism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formylmethanofuran*

Cat. No.: *B1241027*

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

[Shanghai, China] – **Formylmethanofuran** (CHO-MFR) serves as a critical one-carbon (C1) carrier in the anaerobic metabolism of methanogenic archaea, representing the entry point for carbon dioxide into the methanogenesis pathway. This technical guide provides a comprehensive overview of the biochemical role of **formylmethanofuran**, the enzymes involved in its formation and subsequent transfer of the formyl group, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals interested in the unique metabolic pathways of anaerobic microorganisms.

Introduction to Formylmethanofuran and its Role in Methanogenesis

Methanogenesis, the biological production of methane, is a vital process in the global carbon cycle, carried out by a specialized group of archaea. In the hydrogenotrophic pathway of methanogenesis, carbon dioxide is the primary carbon source, which is sequentially reduced to methane. **Formylmethanofuran** is the first stable C1 intermediate in this pathway, formed by the reductive fixation of CO₂ onto the carrier molecule methanofuran (MFR).^[1] This initial step is a key distinction from other CO₂ fixation pathways, as it does not require ATP hydrolysis, thus representing an energy-saving strategy for the organism.^[2]

The overall reaction for the formation of **formylmethanofuran** is: $\text{CO}_2 + \text{Methanofuran} + 2\text{e}^- + 2\text{H}^+ \rightarrow \text{Formylmethanofuran} + \text{H}_2\text{O}$

This reaction is catalyzed by the enzyme **formylmethanofuran** dehydrogenase (FMD). Once formed, the formyl group from CHO-MFR is transferred to another C1 carrier, tetrahydromethanopterin (H₄MPT), a reaction catalyzed by **formylmethanofuran**:tetrahydromethanopterin formyltransferase (Ftr).[3] This transfer reaction is a crucial step connecting the initial CO₂ fixation to the central pathway of methanogenesis.

Key Enzymes in Formylmethanofuran Metabolism

Two principal enzymes are involved in the metabolism of **formylmethanofuran**:

formylmethanofuran dehydrogenase (FMD) and

formylmethanofuran:tetrahydromethanopterin formyltransferase (Ftr).

Formylmethanofuran Dehydrogenase (FMD)

FMD is a complex metalloenzyme that catalyzes the reversible reduction of CO₂ to **formylmethanofuran**. [1] It is typically a multi-subunit enzyme containing either molybdenum or tungsten as a key catalytic metal, in addition to iron-sulfur clusters and zinc. [4][5] The enzyme functions as a two-step catalyst: first reducing CO₂ to formate at a molybdenum or tungsten-containing active site, and then condensing the formate with the amine group of methanofuran at a separate active site containing a binuclear zinc center. [1] A long hydrophilic tunnel connects these two active sites, facilitating the transfer of the formate intermediate. [5]

Formylmethanofuran:tetrahydromethanopterin Formyltransferase (Ftr)

Ftr is responsible for the transfer of the formyl group from **formylmethanofuran** to the N5 position of tetrahydromethanopterin. [3] This enzyme is typically a homotetramer and, unlike FMD, does not contain any prosthetic groups. [6] The reaction is reversible, with the equilibrium favoring the formation of 5-formyl-H₄MPT. [1]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in **formylmethanofuran** metabolism.

Table 1: Kinetic Parameters of **Formylmethanofuran** Dehydrogenase (FMD)

| Organism | Metal Cofactor | Substrate | Apparent K_m (mM) | Specific Activity ($\mu\text{mol}\cdot\text{min}^{-1}\cdot\text{mg}^{-1}$) | Notes |
|------------------------|----------------|---------------------|---------------------|--|---|
| Methanosarcina barkeri | Molybdenum | Formylmethanofuran | 0.02 | 34 | Activity measured with methylviologen as the electron acceptor.[7] [8] |
| Methanosarcina barkeri | Molybdenum | N-furfurylformamide | - | 11% relative activity | Relative to formylmethanofuran.[9] |
| Methanosarcina barkeri | Molybdenum | Formate | - | 1% relative activity | Relative to formylmethanofuran.[9] |

Table 2: Kinetic and Physical Properties of **Formylmethanofuran**:tetrahydromethanopterin Formyltransferase (Ftr)

| Organism | Optimal Growth Temp. (°C) | Subunit M _r (kDa) | Quaternary Structure | Apparent K _m (CHO-MFR) (μM) | Apparent K _m (H ₄ MPT) (μM) | V _{max} (U/mg) |
|--------------------------------------|---------------------------|------------------------------|------------------------|--|---|-------------------------|
| Methanobacterium thermoautotrophicum | 65 | 41 | Tetramer | - | - | - |
| Methanopyrus kandleri | 98 | 35 | Monomer/Dimer/Tetramer | 50 | 100 | 2700 |
| Methanosarcina barkeri | 37 | - | - | - | - | - |
| Archaeoglobus fulgidus | 83 | - | - | - | - | - |

Data for Ftr from *M. kandleri* was determined at 65°C in the presence of optimal salt concentrations.[10] The enzyme from *M. thermoautotrophicum* is a tetramer of identical subunits.[1]

Table 3: Thermodynamic Parameters

| Reaction | Parameter | Value | Conditions |
|--|----------------------------------|-------------|--------------|
| CO ₂ + Methanofuran ⇌ Formylmethanofuran | Midpoint Potential (E'°) | ~ -530 mV | pH 7.0, 60°C |
| Formylmethanofuran + H ₄ MPT ⇌ Methanofuran + 5- Formyl-H ₄ MPT | Standard Gibbs Free Energy (ΔG°) | -5.5 kJ/mol | - |

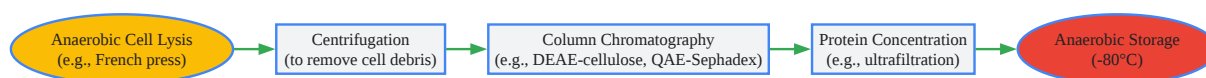
Experimental Protocols

Detailed methodologies for the study of **formylmethanofuran** metabolism are crucial for reproducible research. The following sections provide outlines for key experimental procedures.

Anaerobic Protein Purification

The purification of oxygen-sensitive enzymes like FMD requires strict anaerobic techniques.

General Workflow for Anaerobic Purification:



[Click to download full resolution via product page](#)

Caption: General workflow for the anaerobic purification of oxygen-sensitive enzymes.

Detailed Protocol Outline:

- **Cell Lysis:** Resuspend cell pellets in an anaerobic buffer (e.g., potassium phosphate buffer with a reducing agent like dithiothreitol or cysteine) and lyse cells using a French press or sonication inside an anaerobic chamber.
- **Clarification:** Centrifuge the lysate at high speed (e.g., $>100,000 \times g$) to remove cell debris and membranes.
- **Chromatography:** Perform column chromatography (e.g., ion exchange, affinity, size exclusion) under a constant stream of anaerobic gas. For FMD from *Methanosarcina barkeri*, purification has been achieved using DEAE-cellulose and QAE-A50 Sephadex columns.[11] For Ftr from *Methanopyrus kandleri* overexpressed in *E. coli*, a simple one-step purification can be achieved by heating the cell extract to 90°C in 1.5 M K_2HPO_4 , which precipitates most host proteins.[12]
- **Concentration and Storage:** Concentrate the purified protein using anaerobic ultrafiltration and store at -80°C in sealed vials under an anaerobic atmosphere.

Enzyme Activity Assays

4.2.1. Formylmethanofuran Dehydrogenase (FMD) Activity Assay

The activity of FMD can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as methyl viologen or benzyl viologen.[13]

Assay Principle: **Formylmethanofuran** + H₂O + 2 Acceptor (oxidized) \rightleftharpoons CO₂ + Methanofuran + 2 Acceptor (reduced) + 2H⁺

The reduction of the acceptor leads to a change in absorbance at a specific wavelength.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectrophotometric assay of FMD activity.

Detailed Protocol Outline:

- **Assay Mixture Preparation:** In an anaerobic cuvette, prepare an assay mixture containing buffer (e.g., potassium phosphate), **formylmethanofuran** as the substrate, and an artificial electron acceptor (e.g., methyl viologen). The mixture should be pre-warmed to the desired assay temperature.
- **Reaction Initiation:** Initiate the reaction by adding a small volume of purified FMD enzyme solution.
- **Spectrophotometric Measurement:** Immediately monitor the increase in absorbance at the wavelength corresponding to the reduced form of the electron acceptor (e.g., 578 nm for reduced methyl viologen).
- **Calculation:** Calculate the specific activity based on the rate of absorbance change, the molar extinction coefficient of the reduced acceptor, and the protein concentration.

4.2.2. Formylmethanofuran:tetrahydromethanopterin Formyltransferase (Ftr) Activity Assay

The activity of Ftr can be assayed by coupling the reaction to subsequent enzymatic steps that lead to a measurable change in absorbance.

Assay Principle:

- **Formylmethanofuran** + H₄MPT \rightleftharpoons Methanofuran + 5-Formyl-H₄MPT (catalyzed by Ftr)
- 5-Formyl-H₄MPT + H⁺ \rightleftharpoons 5,10-Methenyl-H₄MPT⁺ + H₂O (catalyzed by methenyl-H₄MPT cyclohydrolase)
- 5,10-Methenyl-H₄MPT⁺ + F₄₂₀H₂ \rightarrow 5,10-Methylene-H₄MPT + F₄₂₀ + H⁺ (catalyzed by methylene-H₄MPT dehydrogenase)

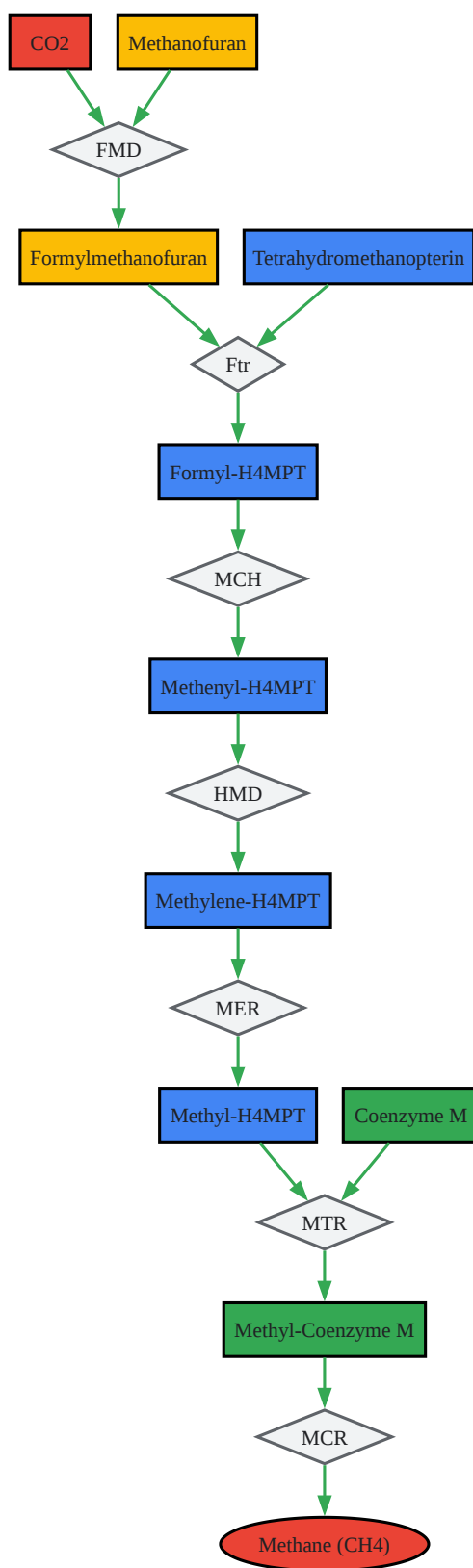
The oxidation of the fluorescent coenzyme F₄₂₀H₂ can be monitored by the decrease in absorbance at 420 nm.

Detailed Protocol Outline:

- Assay Mixture Preparation: In an anaerobic cuvette, prepare an assay mixture containing buffer, **formylmethanofuran**, H₄MPT, methenyl-H₄MPT cyclohydrolase, methylene-H₄MPT dehydrogenase, and reduced coenzyme F₄₂₀.
- Reaction Initiation: Start the reaction by adding the Ftr enzyme.
- Spectrophotometric Measurement: Monitor the decrease in absorbance at 420 nm due to the oxidation of F₄₂₀H₂.
- Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of F₄₂₀H₂.

Signaling Pathways and Logical Relationships

The formation and utilization of **formylmethanofuran** are integral parts of the hydrogenotrophic methanogenesis pathway.



[Click to download full resolution via product page](#)

Caption: The central role of **formylmethanofuran** in the hydrogenotrophic methanogenesis pathway.

Implications for Drug Development

The unique enzymes and cofactors of the methanogenesis pathway, including those involved in **formylmethanofuran** metabolism, present potential targets for the development of specific inhibitors. Such inhibitors could be valuable tools for controlling methane emissions from various sources, such as ruminant livestock and rice paddies. A thorough understanding of the structure, function, and kinetics of enzymes like FMD and Ftr is essential for the rational design of such inhibitory compounds.

Conclusion

Formylmethanofuran stands as a cornerstone in our understanding of anaerobic C1 metabolism. The enzymes responsible for its synthesis and subsequent formyl group transfer, FMD and Ftr, are remarkable biocatalysts with unique properties. This technical guide has provided a consolidated resource of the current knowledge, including quantitative data and experimental methodologies, to aid researchers and professionals in further exploring this fascinating area of microbiology and its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Formylmethanofuran dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formylmethanofuran—tetrahydromethanopterin N-formyltransferase - Wikipedia [en.wikipedia.org]
- 4. Molybdenum- and tungsten-containing formate dehydrogenases and formylmethanofuran dehydrogenases: Structure, mechanism, and cofactor insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fundamentals of methanogenic pathways that are key to the biomethanation of complex biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures and enzymatic properties of three formyltransferases from archaea: Environmental adaptation and evolutionary relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formylmethanofuran dehydrogenase from methanogenic bacteria, a molybdoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. Formylmethanofuran dehydrogenases from methanogenic Archaea. Substrate specificity, EPR properties and reversible inactivation by cyanide of the molybdenum or tungsten iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salt dependence, kinetic properties and catalytic mechanism of N-formylmethanofuran:tetrahydromethanopterin formyltransferase from the extreme thermophile Methanopyrus kandleri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and properties of methanol:5-hydroxybenzimidazolylcobamide methyltransferase from Methanosarcina barkeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formylmethanofuran:tetrahydromethanopterin formyltransferase (Ftr) from the hyperthermophilic Methanopyrus kandleri. Cloning, sequencing and functional expression of the ftr gene and one-step purification of the enzyme overproduced in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme Activity Measurement of Formylmethanofuran Dehydrogenase [creative-enzymes.com]
- To cite this document: BenchChem. [Formylmethanofuran: A Pivotal C1 Carrier in Anaerobic Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241027#formylmethanofuran-as-a-c1-carrier-in-anaerobic-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com